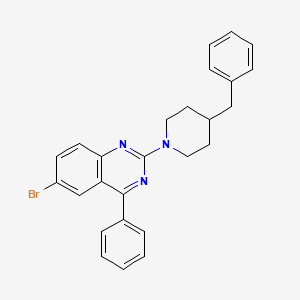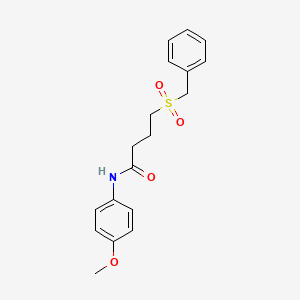![molecular formula C29H23NO4 B2663186 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid CAS No. 173911-24-5](/img/structure/B2663186.png)
3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Zn(II) Sensors
The compound has been explored in the development of fluorescent Zn(II) sensors within the Zinpyr family, exemplified by the synthesis of dyes like ZP9 and ZP10. These sensors are based on an asymmetrical fluorescein structure and show midrange affinity for Zn(II), demonstrating significant fluorescence enhancement upon Zn(II) binding. This property makes them suitable for biological imaging applications, including in vivo studies of zinc responsive in cells (Nolan et al., 2006).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from the core structure of this compound, is recognized for its efficiency in protecting hydroxy-groups during synthetic processes. It offers compatibility with various acid- and base-labile protecting groups, facilitating the synthesis of complex organic molecules, such as oligonucleotides, without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Inhibition of Cell Adhesion
Fluoren-9-ylalkanoic and alkylbenzoic acids, closely related to the discussed compound, have been synthesized as inhibitors of cell adhesion processes in leukocytes. These compounds have shown to inhibit the adherence of neutrophils to serum-coated wells or endothelial cells in vitro, providing a foundation for the development of new anti-inflammatory agents targeting cell adhesion processes (Hamilton et al., 1995).
Novel Fluorescence Probes
The development of novel fluorescence probes, such as HPF and APF, has been guided by the structural features of compounds like 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid. These probes are designed to detect reactive oxygen species with high specificity and have found applications in studying the roles of these species in biological and chemical contexts (Setsukinai et al., 2003).
Photocatalysis
The core structure of this compound has also been incorporated into photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. These photocatalysts enable the preparation of benzylic amines and ethers from readily available starting materials under mild conditions, illustrating the compound's utility in facilitating light-driven chemical transformations (Chen, Lu, & Wang, 2019).
Propiedades
IUPAC Name |
3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)22-10-6-9-21(16-22)20-8-5-7-19(15-20)17-30-29(33)34-18-27-25-13-3-1-11-23(25)24-12-2-4-14-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWPUJHVWHMXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=CC(=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2663104.png)

![1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2663107.png)
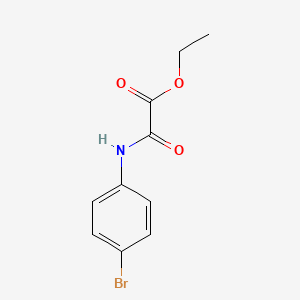
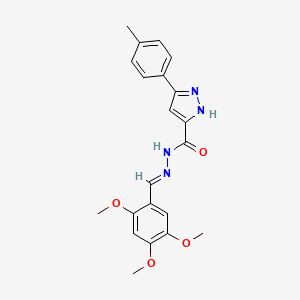
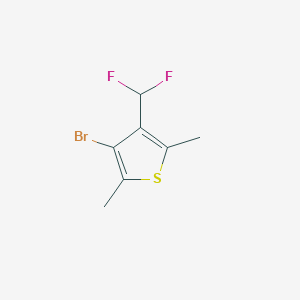
![3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2663112.png)
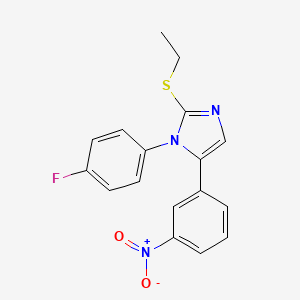
![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2663114.png)
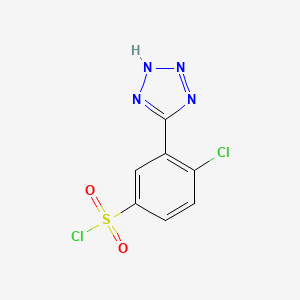
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2663118.png)
